Mechanism of Action Divergence: Ultrasound-Activated Degrader vs. Allosteric Enzyme Inhibitors
Mat2A-IN-14 employs a fundamentally distinct mechanism of action compared to conventional MAT2A inhibitors. Whereas AG-270 and PF-9366 function as reversible allosteric enzyme inhibitors that reduce SAM biosynthesis by blocking MAT2A catalytic activity, Mat2A-IN-14 acts as a stimulus-activated degrader that generates reactive oxygen species (ROS) after ultrasound exposure, leading to oxidative degradation and specific depletion of cellular MAT2A protein . AG-270 is a noncompetitive allosteric inhibitor with an enzymatic IC50 of 14 nM [1], while PF-9366 is a MAT2A inhibitor with an IC50 of 420 nM and Kd of 170 nM [2]. Neither compound induces protein degradation; both function by inhibiting enzyme activity. This mechanistic distinction creates non-overlapping experimental utilities, as Mat2A-IN-14 enables spatial and temporal control of MAT2A ablation via ultrasound activation, whereas allosteric inhibitors produce systemic, reversible enzyme inhibition without degradation.
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Ultrasound-activated ROS generator; induces oxidative degradation of MAT2A protein |
| Comparator Or Baseline | AG-270: allosteric, noncompetitive, reversible enzyme inhibitor; PF-9366: allosteric enzyme inhibitor |
| Quantified Difference | Qualitative mechanistic divergence: protein degradation vs. enzymatic inhibition |
| Conditions | In vitro cellular assays with/without sonication |
Why This Matters
This mechanistic divergence means that Mat2A-IN-14 cannot be functionally substituted by any conventional allosteric MAT2A inhibitor in experiments requiring protein degradation or spatially controlled MAT2A ablation.
- [1] Chemical Probes Portal. AG-270 probe report. Allosteric MAT2A inhibitor, IC50 14 nM (enzymatic). View Source
- [2] Anjiechem. PF-9366 product datasheet. MAT2A inhibitor, IC50 420 nM, Kd 170 nM. View Source
